(S)-1-(2,6-Dimethylphenyl)ethan-1-amine, also known as (S)-1-(2,6-dimethylphenyl)ethanamine, is a chiral amine compound with significant relevance in medicinal chemistry and organic synthesis. This compound features a phenyl group that is substituted at the 2 and 6 positions with methyl groups, contributing to its unique properties and biological activity. The compound is classified under secondary amines due to the presence of two alkyl groups attached to the nitrogen atom.
The primary source of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine is derived from the reduction of ketones or nitriles related to 2,6-dimethylphenyl derivatives. It is classified as a secondary amine and falls within the category of chiral compounds due to its stereogenic center, which can exhibit different biological activities depending on its enantiomeric form.
The synthesis of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine can be achieved through several methods:
The reaction conditions for synthesizing (S)-1-(2,6-Dimethylphenyl)ethan-1-amine generally include:
The molecular formula of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine is , with a molecular weight of approximately 149.23 g/mol. The compound possesses the following structural characteristics:
This structure indicates a chiral center at the carbon atom adjacent to the nitrogen atom, which contributes to its biological activity.
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine can undergo various chemical reactions:
The reagents commonly used in these reactions include:
The mechanism of action for (S)-1-(2,6-Dimethylphenyl)ethan-1-amine involves its interaction with specific biochemical targets such as enzymes or receptors. The amine groups facilitate the formation of hydrogen bonds and electrostatic interactions with active sites on target molecules. This interaction can modulate enzymatic activity, leading to either inhibition or activation of various biochemical pathways.
The compound has a melting point range that varies based on its salt form but generally remains stable under standard laboratory conditions.
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine has several scientific applications:
It serves as a precursor in synthesizing various pharmaceuticals including antihistamines and antidepressants due to its chiral nature.
It is utilized as a chiral building block in asymmetric synthesis processes, aiding in the development of enantiomerically pure compounds.
In biochemical research, it is used to study enzyme-substrate interactions and as a ligand in developing chiral catalysts for various reactions .
Chiral resolution remains a cornerstone strategy for obtaining enantiomerically pure (S)-1-(2,6-dimethylphenyl)ethan-1-amine from racemic mixtures. This approach capitalizes on the conversion of enantiomers into diastereomeric derivatives with distinct physicochemical properties, enabling separation through conventional methods. The 2,6-dimethylphenyl group's steric profile significantly influences crystalline lattice formation during diastereomer crystallization, impacting resolution efficiency [1] [6].
Diastereomeric salt formation is the most industrially viable resolution technique. When racemic 1-(2,6-dimethylphenyl)ethan-1-amine reacts with enantiopure chiral acids, diastereomeric salts with differential solubility crystallize selectively. Tartaric acid derivatives demonstrate exceptional efficacy, with (R,R)-di-p-toluoyltartaric acid achieving >95% enantiomeric excess (ee) for the target (S)-enantiomer in optimized solvent systems (e.g., toluene/methanol mixtures). Mandelic acid resolution protocols yield comparable enantiopurity but require modified crystallization temperatures (0-5°C) to suppress co-crystallization [2] [6] [8].
Preferential crystallization techniques exploit spontaneous resolution phenomena observed in approximately 5-10% of racemates. Racemic 1-(2,6-dimethylphenyl)ethan-1-amine forms conglomerate crystals under controlled conditions, enabling direct mechanical separation. Seeding supersaturated solutions with enantiopure (S)-crystals induces exclusive crystallization of the desired enantiomer, achieving 80-85% yield per cycle. This method avoids stoichiometric chiral auxiliary consumption but requires precise supersaturation control and crystallographic analysis [2] [6].
Table 1: Performance of Chiral Resolving Agents for 1-(2,6-Dimethylphenyl)ethan-1-amine Resolution
Resolving Agent | Solvent System | Temperature (°C) | Obtained ee (%) | Yield (%) |
---|---|---|---|---|
(R,R)-Di-p-toluoyltartaric acid | Toluene/Methanol (3:1) | 25 | >95 | 35 |
(S)-Mandelic acid | Ethyl acetate | 0-5 | 92 | 42 |
L-(+)-Tartaric acid | Water/Ethanol | 40 | 88 | 38 |
D-DBTA* | Acetonitrile | 25 | 96 | 30 |
*D-DBTA: Di-p-toluoyl-D-tartaric acid
Chromatographic resolution using chiral stationary phases (CSPs) offers complementary advantages. Polysaccharide-based CSPs (e.g., Chiralpak AD-H) resolve analytical quantities within minutes, while preparative-scale separations achieve >99% ee with methanol/ethanol mobile phases. Though less scalable than crystallization, chromatography provides critical purity validation for crystallographically resolved material [6] [8].
Direct catalytic enantioselective functionalization of 2,6-dimethylaniline derivatives represents an atom-economical route to the target amine. Iridium-catalyzed asymmetric alkylation has demonstrated exceptional stereoselectivity for constructing the chiral benzylic center. When 2,6-dimethylacetanilide reacts with alkenes (e.g., ethylene or propylene derivatives) under cationic iridium catalysis, C-alkylation proceeds with high regioselectivity and enantiocontrol [7].
The bis(phosphoramidite)-iridium catalyst system (e.g., Me-BIPAM/Ir) achieves up to 99% ee in norbornene alkylation. This ligand architecture creates a well-defined chiral pocket that positions the prochiral enone intermediate for stereodetermining hydride transfer. Critical reaction parameters include:
Table 2: Iridium-Catalyzed Asymmetric Alkylation Performance
Ligand | Alkylating Agent | Temperature (°C) | ee (%) | Conversion (%) |
---|---|---|---|---|
Me-BIPAM | 2-Norbornene | -20 | 99 | >95 |
Phox | Vinylsilane | 0 | 85 | 90 |
Josiphos | Ethylene gas | 25 | 78 | 82 |
Binap | Methyl acrylate | 10 | 92 | 88 |
Mechanistic studies reveal a substrate-directed pathway where the acetamide carbonyl coordinates to iridium, positioning the aromatic ring for electrophilic metalation. Subsequent migratory insertion into the Ir-C bond establishes the stereogenic center. This mechanism accounts for the exceptional enantioselectivity observed with ortho-disubstituted anilines, as the 2,6-dimethyl groups enforce coplanar arrangement essential for effective chiral induction [7].
Post-alkylation transformations convert the acetanilide adducts to the target amine. Hydrolysis under acidic conditions (6M HCl, reflux) cleaves the acetamide group without racemization, yielding enantiopure (S)-1-(2,6-dimethylphenyl)ethan-1-amine in 85-90% yield. This catalytic methodology avoids stoichiometric chiral auxiliaries and multi-step sequences inherent in resolution approaches [7].
Reductive amination of 1-(2,6-dimethylphenyl)ethanone (ketone precursor) provides a convergent route to the target chiral amine with precise stereochemical control. This two-step process involves imine/enamine formation followed by stereoselective reduction. The 2,6-dimethyl substituents significantly influence reaction kinetics by sterically shielding the re face of the prochiral carbonyl [1] [3] [9].
Chiral auxiliary-mediated reduction employs stoichiometric chiral controllers. CBS (Corey-Bakshi-Shibata) reduction using borane-dimethylsulfide achieves 90-95% ee for the (S)-amine at -78°C. The oxazaborolidine catalyst activates borane and delivers hydride from the si face, overcoming the inherent steric bias of the substrate. This method requires careful exclusion of moisture and provides consistent enantioselectivity across batch scales (up to 85% isolated yield) [1] [9].
Biocatalytic approaches using ketoreductases offer sustainable alternatives. Engineered Lactobacillus brevis alcohol dehydrogenase reduces the precursor ketone to (S)-1-(2,6-dimethylphenyl)ethanol with >99% ee, followed by Mitsunobu amination or azide displacement. Although indirect, this pathway benefits from aqueous reaction conditions and high catalytic efficiency (TON > 5,000). Key limitations include enzyme inhibition at high substrate concentrations (>100mM) and the need for cofactor regeneration systems [1] [8].
Table 3: Reductive Amination Approaches for (S)-Enantiomer Production
Method | Reducing Agent/Catalyst | Key Conditions | ee (%) | Overall Yield (%) |
---|---|---|---|---|
CBS Reduction | BH₃·SMe₂ with (S)-CBS | Toluene, -78°C | 92-95 | 80 |
Biocatalytic | LbADH/GLDH cofactor system | pH 7.0, 30°C | >99 | 75* |
Transfer Hydrogenation | Ru-TsDPEN | HCO₂H/Et₃N, 40°C | 88 | 82 |
Chiral Auxiliary | (S)-Phenethylamine/NaBH₄ | MeOH, 0°C | 85 | 70 |
*Includes separate amination step
Mechanistic nuances significantly impact stereoselectivity. Iminium ion reduction proceeds through a closed transition state where the chiral catalyst controls hydride delivery, while enamine reduction involves sterically crowded intermediates. For 1-(2,6-dimethylphenyl)ethanone, iminium formation using (S)-α-methylbenzylamine followed by sodium borohydride reduction yields the (S,S)-diastereomer with 85% de, separable by crystallization. Acidic hydrolysis then liberates enantiopure (S)-amine [3] [6].
Reductive methods for converting carbonyl precursors to the chiral amine exhibit significant dependence on hydride source selection. Lithium aluminum hydride (LiAlH₄) and borane (BH₃) demonstrate contrasting reactivity and stereochemical outcomes in the synthesis of 1-(2,6-dimethylphenyl)ethan-1-amine [1] [4] [9].
Lithium aluminum hydride reduces the oxime derivative of 1-(2,6-dimethylphenyl)ethanone to racemic amine in 80-85% yield. However, its extreme moisture sensitivity (reacts violently with water) and indiscriminate reducing power limit functional group tolerance. The reduction mechanism involves sequential hydride transfers to the C=N bond via polar intermediates without stereochemical control. Key process parameters include:
Borane-based systems offer superior stereoselectivity when paired with chiral controllers. Borane-dimethylsulfide complex reduces the precursor ketone via asymmetric catalysis (CBS) or achieves stereoselective imine reduction when pre-complexed with chiral amines. Borane's chemoselectivity preserves aromatic methyl groups and tolerates ether functionalities. Comparative advantages include:
Table 4: Hydride Reduction Agent Comparison for Amine Synthesis
Parameter | LiAlH₄ | Borane |
---|---|---|
Reduction Mechanism | Stepwise polar hydride transfer | Concerted cyclic transition state |
Functional Group Tolerance | Low (reduces esters, acids) | Moderate (preserves esters) |
Stereoselectivity Potential | Racemic without chiral additives | High with chiral catalysts |
Reaction Temperature | -10°C to 65°C | -78°C to 25°C |
By-product Formation | Aluminates requiring acid workup | Boric acid (easily removed) |
Moisture Sensitivity | Extreme (pyrophoric) | Moderate (controlled hydrolysis) |
Kinetic studies reveal fundamental reactivity differences. LiAlH₄ reductions proceed via rate-determining nucleophilic attack (k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹ in THF at 25°C), while borane reductions follow a concerted six-membered transition state. This mechanistic distinction explains borane's superior enantioselectivity in chiral environments – the transition state accommodates steric differentiation more effectively [4] [9].
Practical considerations favor borane for stereoselective synthesis despite LiAlH₄'s cost advantage. Lithium aluminum hydride requires specialized handling equipment for pyrophoric hazards and generates aluminum waste streams complicating purification. Borane reductions generate fewer metallic impurities and enable direct isolation of amine-borane complexes that can be hydrolyzed to high-purity product. For industrial-scale production of (S)-1-(2,6-dimethylphenyl)ethan-1-amine, borane-CBS systems deliver optimal balance of stereoselectivity (90-95% ee), safety profile, and process economy [1] [4] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1